molecular formula C7H13N3O B1519620 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol CAS No. 89896-32-2

2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol

Cat. No. B1519620
CAS RN: 89896-32-2
M. Wt: 155.2 g/mol
InChI Key: XLRSTZDSVLJJFE-UHFFFAOYSA-N
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Description

“2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol” is a compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring in this compound is substituted with an amino group and two methyl groups .


Synthesis Analysis

The synthesis of pyrazole-based compounds often involves the reaction of hydrazines with 1,3-diketones . In the case of “2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol”, it could potentially be synthesized via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .


Molecular Structure Analysis

The molecular formula of “2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol” is C₇H₁₃N₃O . It contains a pyrazole ring, which provides one pyrazole sp²-nitrogen . The pyrazole ring is substituted with an amino group and two methyl groups .


Chemical Reactions Analysis

Pyrazole-based compounds, including “2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol”, can undergo various chemical reactions. For instance, 5-Amino-1,3-dimethylpyrazole undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives .

Scientific Research Applications

Synthesis of Heterocyclic Systems

2-(5-Amino-3,4-dimethylpyrazol-1-yl)ethanol: serves as a precursor in the synthesis of complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . These systems are significant in pharmaceutical research due to their potential biological activities.

Structural Studies and Tautomerism

The compound exhibits interesting structural properties, including tautomerism, which can influence its reactivity. Understanding its structure and tautomeric forms is crucial for designing synthetic methods and predicting biological activities .

Medicinal Chemistry

In medicinal chemistry, derivatives of 3(5)-aminopyrazoles, to which this compound belongs, are explored for their therapeutic potential. They are often used as building blocks for drugs targeting various diseases .

Organic Synthesis

The rich reactivity of pyrazoles makes them versatile scaffolds in organic synthesis. This compound, in particular, can be used to create a wide range of multifarious frameworks for synthetic applications .

Reactivity Studies

Research into the reactivity of this compound can provide insights into the reactivity patterns of pyrazoles. This knowledge is valuable for developing new synthetic routes and reactions .

Development of Synthetic Methods

The compound’s multifaceted framework allows for the development of innovative synthetic methods. It can be used to create new reactions and pathways in synthetic organic chemistry .

properties

IUPAC Name

2-(5-amino-3,4-dimethylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-5-6(2)9-10(3-4-11)7(5)8/h11H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRSTZDSVLJJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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